molecular formula C15H14N4O2S2 B11016950 3-methyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-methyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11016950
M. Wt: 346.4 g/mol
InChI Key: CLYXWDDGYNLUOQ-UHFFFAOYSA-N
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Description

3-methyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound. It features a unique structure combining benzothiazole and thiazolopyrimidine moieties, which are known for their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole intermediate, followed by the formation of the thiazolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The process often requires stringent quality control measures to maintain the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

Biologically, it has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a subject of interest in drug discovery .

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its pharmacological properties are being studied for the treatment of various diseases, including cancer and infectious diseases.

Industry

Industrially, it is used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl: Similar in structure but lacks the benzothiazole moiety.

    5-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile: Shares the thiazolopyrimidine core but differs in functional groups.

Uniqueness

What sets 3-methyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide apart is its combined benzothiazole and thiazolopyrimidine structure. This unique combination enhances its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

3-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H14N4O2S2/c1-8-7-22-15-16-6-9(13(21)19(8)15)12(20)18-14-17-10-4-2-3-5-11(10)23-14/h6-7H,2-5H2,1H3,(H,17,18,20)

InChI Key

CLYXWDDGYNLUOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NC4=C(S3)CCCC4

Origin of Product

United States

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